molecular formula C7H9N5O2 B1589736 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine CAS No. 219715-62-5

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Cat. No. B1589736
M. Wt: 195.18 g/mol
InChI Key: DBJPBHJHAPAUQU-UHFFFAOYSA-N
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Patent
US06362335B1

Procedure details

In U.S. Pat. No. 5,858,924, 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine is prepared from 3-amino-8-methoxy-5-methylthio[1,2,4]triazolo-[4,3-c]pyrimidine by treatment with ethyl acrylate and sodium methoxide in methanol. The 3-amino-8-methoxy-5-methylthio[1,2,4]triazolo[4,3-c]pyrimidine in turn is prepared from 5-methoxy-4-chloro-2-methylthio-pyrimidine by treatment with hydrazine followed by cyclization with cyanogen bromide. It would be advantageous to produce 2-amino-5,8-dimethoxy[1,2,4]-triazolo[1,5-c]pyrimidine more efficiently and in higher yield. It would also be advantageous to avoid the use of methylthio containing intermediates and the use of ethyl acrylate in the rearrangement of a [1,2,4]triazolo[4,3-c]pyrimidine into a [1,2,4]-triazolo[1,5-c]pyrimidine.
Name
3-amino-8-methoxy-5-methylthio[1,2,4]triazolo-[4,3-c]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-amino-8-methoxy-5-methylthio[1,2,4]triazolo[4,3-c]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]2[C:7](SC)=[N:8][CH:9]=[C:10]([O:11][CH3:12])[C:5]2=[N:4][N:3]=1.[C:15](OCC)(=[O:18])C=C.C[O-].[Na+].COC1C(Cl)=NC(SC)=NC=1.NN.N#CBr>CO>[NH2:1][C:2]1[N:6]=[C:5]2[N:4]([C:7]([O:18][CH3:15])=[N:8][CH:9]=[C:10]2[O:11][CH3:12])[N:3]=1 |f:2.3|

Inputs

Step One
Name
3-amino-8-methoxy-5-methylthio[1,2,4]triazolo-[4,3-c]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=C2N1C(=NC=C2OC)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
3-amino-8-methoxy-5-methylthio[1,2,4]triazolo[4,3-c]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=C2N1C(=NC=C2OC)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=NC(=NC1)SC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.